molecular formula C11H15NO5 B3232259 Ethyl 5-ethoxycarbonylmethyl-3-methylisoxazole-4-carboxylate CAS No. 133707-72-9

Ethyl 5-ethoxycarbonylmethyl-3-methylisoxazole-4-carboxylate

Cat. No. B3232259
CAS RN: 133707-72-9
M. Wt: 241.24 g/mol
InChI Key: RSOGXCMXCNPXAY-UHFFFAOYSA-N
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Description

Ethyl 5-ethoxycarbonylmethyl-3-methylisoxazole-4-carboxylate, also known as EMIC, is a chemical compound that has gained significant attention in the field of scientific research. EMIC is a versatile compound that has shown promising results in a variety of applications, including as a potential treatment for cancer and other diseases. In

Scientific Research Applications

Synthesis of Isoxazole Derivatives

Ethyl 5-ethoxycarbonylmethyl-3-methylisoxazole-4-carboxylate is utilized in the synthesis of various isoxazole derivatives. For instance, it is used in biomimetic synthesis approaches, as demonstrated in the efficient, high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate. This synthesis is significant for its potential in large-scale applications and its suitability for use with chiral sulfides (Moorthie et al., 2007).

Preparation of Heterocyclic Compounds

The compound is instrumental in preparing various heterocyclic compounds. A notable example is the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, which involves the hydrogenolysis and hydrolysis of diethyl (3-methyl-5-isoxazolyl)malonate (KashimaChoji et al., 1973).

Cross-Coupling Reactions in Organic Chemistry

In organic chemistry, this compound serves as a precursor in Sonogashira-type cross-coupling reactions. These reactions are used to produce various condensed pyrazoles, which have applications in creating new molecular structures (Arbačiauskienė et al., 2011).

Development of Immunomodulatory Agents

The compound is used in the development of new immunomodulatory agents. For example, the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, a related compound, has been investigated for its potential in creating new series of immunomodulatory agents, highlighting the relevance of these derivatives in medicinal chemistry (Ryng & Szostak, 2009).

Exploring Central Nervous System Active Compounds

Research has also explored the synthesis of central nervous system (CNS) active compounds using derivatives of this compound. Such studies are crucial for understanding the potential neurological applications of these compounds (Hung et al., 1985).

properties

IUPAC Name

ethyl 5-(2-ethoxy-2-oxoethyl)-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-4-15-9(13)6-8-10(7(3)12-17-8)11(14)16-5-2/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOGXCMXCNPXAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=NO1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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